

Unraveling the Mechanism of Action of a Selective BRD4 Degradator: A Technical Guide

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Compound of Interest

Compound Name: ZXH-4-137

Cat. No.: B12426654

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Introduction

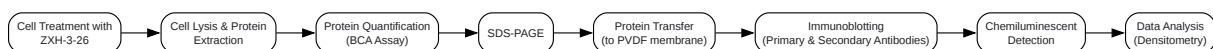
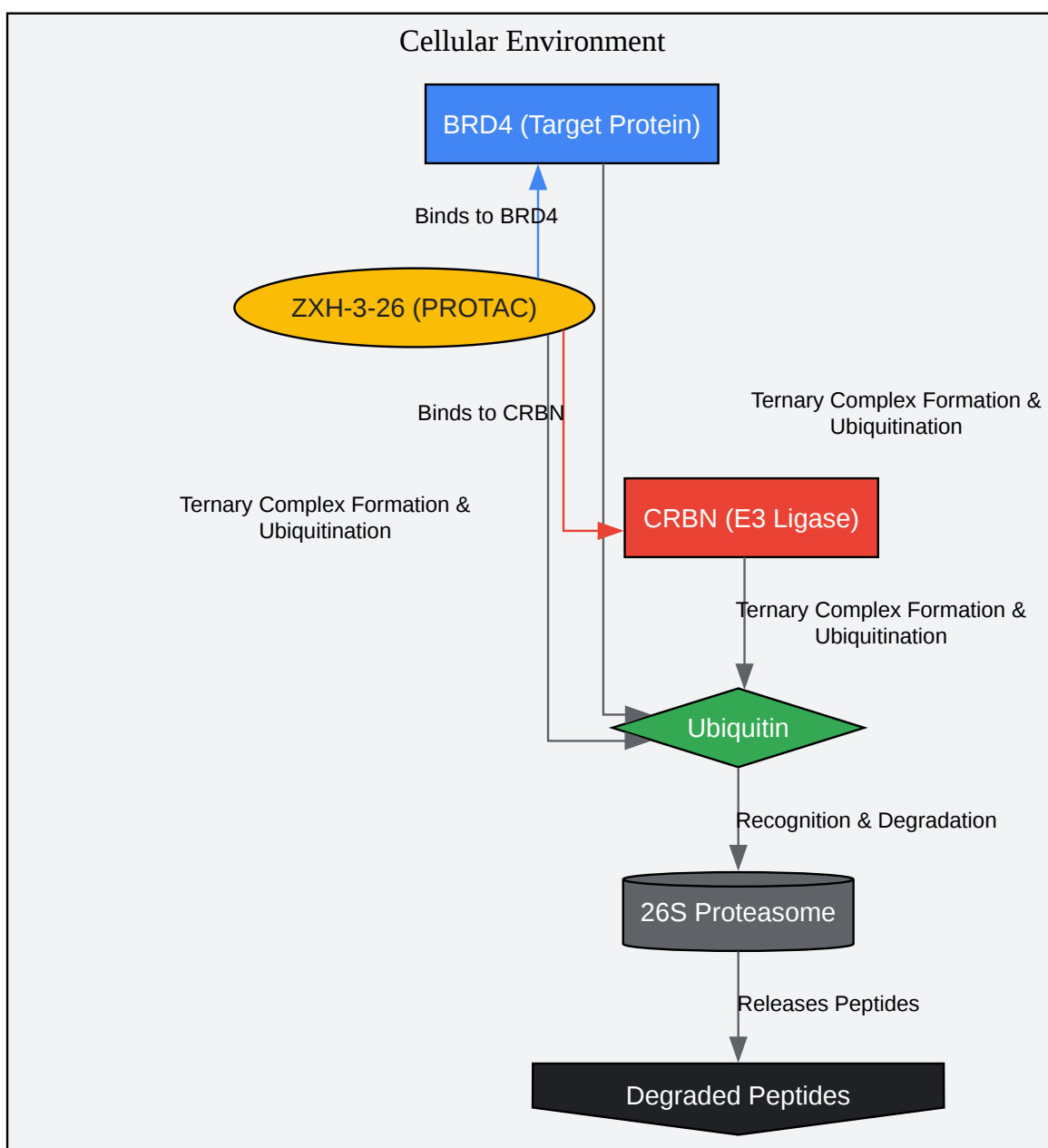
This technical guide provides an in-depth analysis of the mechanism of action of the selective Bromodomain-containing protein 4 (BRD4) degrader, ZXH-3-26, a compound closely related to the query **ZXH-4-137**, which is identified as a Cereblon (CRBN) degrader. The available scientific literature prominently features ZXH-3-26 as a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to specifically target BRD4 for degradation. PROTACs represent a revolutionary therapeutic modality that leverages the cell's own protein disposal system to eliminate disease-causing proteins. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this selective BRD4 degrader's function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.

Core Mechanism: PROTAC-Mediated Degradation

ZXH-3-26 functions as a heterobifunctional molecule. It possesses two key binding domains connected by a linker: one end binds to the target protein, BRD4, and the other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN). This dual binding induces the formation of a ternary complex between BRD4, ZXH-3-26, and CRBN.^[1]

Once this complex is formed, CRBN, as part of the E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4. This polyubiquitination marks BRD4 for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading

unwanted or damaged proteins within the cell. This process effectively eliminates BRD4 from the cellular environment. A key advantage of this PROTAC-mediated approach is its catalytic nature; a single molecule of ZXH-3-26 can induce the degradation of multiple BRD4 proteins.



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References

- 1. medchemexpress.com [medchemexpress.com]
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